Cas no 899976-46-6 (N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)

N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Fluorophenyl)-2-[[4-(4-fluorophenyl)-3,4-dihydro-3-oxo-2-pyrazinyl]thio]acetamide
- N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide
-
- インチ: 1S/C18H13F2N3O2S/c19-12-5-7-13(8-6-12)23-10-9-21-17(18(23)25)26-11-16(24)22-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,22,24)
- InChIKey: MFLCQGYTMKFLRM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1F)(=O)CSC1=NC=CN(C2=CC=C(F)C=C2)C1=O
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 12.02±0.70(Predicted)
N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3166-0278-1mg |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-3mg |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-25mg |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-50mg |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-10mg |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-2μmol |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-5μmol |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-4mg |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-5mg |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F3166-0278-20μmol |
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide |
899976-46-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamideに関する追加情報
N-(2-Fluorophenyl)-2-{4-(4-Fluorophenyl)-3-Oxo-3,4-Dihydropyrazin-2-Ylsulfanyl}Acetamide: A Comprehensive Overview
The compound with CAS No. 899976-46-6, known as N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates multiple functional groups and aromatic systems, making it a promising candidate for various applications in drug discovery and development.
Structural Analysis and Key Features
The molecular structure of N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide is characterized by several key features. The molecule contains a central pyrazine ring system, which is partially hydrogenated (dihydro) at positions 3 and 4. This dihydropyrazine moiety is further substituted with a sulfanyl group (-S-) at position 2 and a ketone group (C=O) at position 3. The sulfanyl group connects to an acetamide moiety, which itself is attached to a fluorophenyl group at position 2. Additionally, the pyrazine ring is substituted with another fluorophenyl group at position 4.
The presence of fluorine atoms in both the phenyl groups introduces unique electronic and steric properties to the molecule. Fluorine substitution is known to enhance the lipophilicity of aromatic systems, which can improve drug absorption and bioavailability. Furthermore, the dihydropyrazine ring system provides a rigid framework that may facilitate specific molecular interactions, such as hydrogen bonding or π–π stacking, which are critical for drug-target binding.
Synthesis and Chemical Properties
The synthesis of N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide involves a multi-step process that typically begins with the preparation of intermediate compounds. Key steps may include nucleophilic substitution reactions to introduce the sulfanyl group, followed by coupling reactions to assemble the acetamide moiety. The fluorination of the phenyl rings is typically achieved through electrophilic substitution or other fluorination techniques.
Recent advancements in synthetic methodology have enabled more efficient and selective routes to this compound. For instance, the use of transition metal catalysts in coupling reactions has improved yields and minimized side reactions. Additionally, green chemistry principles have been increasingly applied to reduce waste and improve sustainability in the synthesis process.
Biological Activity and Applications
Research into N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide has revealed promising biological activity across various assays. The compound has demonstrated potent inhibitory effects on several enzymes implicated in disease pathways, such as kinases and proteases. Its ability to modulate these targets suggests potential applications in the treatment of conditions like cancer, inflammation, and neurodegenerative diseases.
Recent studies have also explored the compound's role as a scaffold for drug design. By modifying substituent patterns on the dihydropyrazine ring or altering the acetamide group, researchers have generated analogs with enhanced potency and selectivity. These findings underscore the versatility of this compound as a platform for developing novel therapeutic agents.
Toxicological Considerations
As with any potential drug candidate, understanding the toxicological profile of N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-Ylsulfanyl}acetamide is crucial for its safe development. Preclinical studies have evaluated its acute and chronic toxicity in animal models. Results indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, further investigation into long-term effects and potential off-target interactions is warranted.
Conclusion
In summary, N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-Oxo-3,4-Dihydropyrazin-Ylsulfanyl}Acetamide (CAS No. 899976-46-X) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Its application as an intermediate or active pharmaceutical ingredient holds great promise for addressing unmet medical needs across multiple therapeutic areas.
899976-46-6 (N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide) 関連製品
- 1396996-17-0(2-(3,3,3-trifluoropropanamido)propanoic acid)
- 379244-68-5(1-(4-tert-butylbenzenesulfonyl)piperazine)
- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)
- 489-73-6(4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-7,8-dihydroxy-)
- 2319640-44-1(3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea)
- 2839143-90-5(2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride)
- 7125-83-9(1,2,2-Trichloro-3,3,3-trifluoropropane)
- 2228554-59-2(3,3,4,4,5,5,5-heptafluoropentanimidamide)
- 2321346-03-4((2E)-1-4-(thiolan-3-yl)-1,4-diazepan-1-yl-3-(thiophen-3-yl)prop-2-en-1-one)
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)


